N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide

Medicinal Chemistry Structure-Based Design Chemical Biology

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide (CAS 300815-98-9) is a benzothiazole-sulfonamide hybrid that occupies a defined niche within the broader benzothiazole-amide chemical space, a scaffold recognized for its privileged status in medicinal chemistry. The compound is supplied for advanced research and development applications, yet its specific biological annotation in authoritative public databases remains minimal, with no bioactivity endpoints reported in PubChem or ChEMBL.

Molecular Formula C24H23N3O3S2
Molecular Weight 465.59
CAS No. 300815-98-9
Cat. No. B2526251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide
CAS300815-98-9
Molecular FormulaC24H23N3O3S2
Molecular Weight465.59
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C24H23N3O3S2/c1-3-27(4-2)32(29,30)20-15-11-17(12-16-20)23(28)25-19-13-9-18(10-14-19)24-26-21-7-5-6-8-22(21)31-24/h5-16H,3-4H2,1-2H3,(H,25,28)
InChIKeyMXNZKEGQTKJTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide (300815-98-9): Procurement-Relevant Identity and Comparative Context


N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide (CAS 300815-98-9) is a benzothiazole-sulfonamide hybrid that occupies a defined niche within the broader benzothiazole-amide chemical space, a scaffold recognized for its privileged status in medicinal chemistry [1]. The compound is supplied for advanced research and development applications, yet its specific biological annotation in authoritative public databases remains minimal, with no bioactivity endpoints reported in PubChem or ChEMBL [2]. This lack of publicly disclosed quantitative pharmacological data defines the key procurement question: whether this compound is selected as a precisely defined chemical building block for derivatization, or as a research tool with uncharacterized biological activity relative to well-annotated benzothiazole-sulfonamide analogs.

Why Generic Substitution Is Not Advisable for N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide


Benzothiazole-containing sulfonamides and benzamides are not an interchangeable class. Literature SAR studies on closely related FAAH inhibitors demonstrate that subtle changes—such as replacement of a piperidine ring with a diethylsulfamoyl group or positional isomerization of the benzothiazole-phenyl linkage—can lead to >100-fold shifts in potency and profound alterations in selectivity profiles [1]. A salient example is the benzothiazole analogue designated compound 3, which achieves FAAH IC50 ≈ 2 nM but loses activity entirely upon minor structural modifications [2]. The target compound's specific substitution pattern—a para-phenyl bridge between the benzothiazole and the diethylsulfamoylbenzamide—is structurally distinct from all publicly bioassayed analogs, making any assumption of bioequivalence to other benzothiazole sulfonamides scientifically unsound.

Quantitative Evidence Guide for N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide Selection


Structural Uniqueness of the Central para-Phenyl Bridge Confers a Distinct Three-Dimensional and Electronic Profile Relative to Direct-Linked and meta-Substituted Analogs

The target compound contains a para-substituted phenyl ring connecting the benzothiazole core to the diethylsulfamoylbenzamide, a connectivity pattern absent from all publicly annotated bioactive benzothiazole sulfonamides. This contrasts with the FAAH inhibitor compound 3, which uses a piperidine sulfonamide and lacks the central phenyl spacer, and with N-(1,3-benzothiazol-6-yl)-4-(diethylsulfamoyl)benzamide , where the amide is attached directly to the benzothiazole C6 position rather than the phenyl-C2 position [1]. The additional phenyl ring increases the calculated XLogP3 from approximately 2.8 for the direct-linked analog to 5.0 for the target compound, substantially altering predicted membrane permeability and nonspecific binding characteristics [2].

Medicinal Chemistry Structure-Based Design Chemical Biology

Potent FAAH Inhibition Is Documented for Non-Identical Benzothiazole Sulfonamides, Providing a Benchmark for Structure-Activity Comparison

The most closely related benzothiazole sulfonamide with disclosed biological activity is the FAAH inhibitor benzothiazole analogue 3, which inhibits recombinant human FAAH with an IC50 of approximately 2–8 nM, depending on preincubation time [1]. This compound displays reversible, noncovalent inhibition with a residence time exceeding 10 hours, exceptional selectivity over other serine hydrolases, and no detectable off-target activity in rat tissue ABPP assays [2]. The target compound differs from analogue 3 by the replacement of a piperidine sulfonamide with a para-phenyl-bridged diethylsulfamoylbenzamide, a structural divergence that cannot be assumed to preserve FAAH activity.

Endocannabinoid Pharmacology Enzyme Inhibition Pain Research

The Diethylsulfamoyl Group Introduces a Distinct Hydrogen-Bond Acceptor/Donor Profile Compared to Piperidine and Morpholine Sulfonamides in Published Benzothiazole Inhibitors

The target compound contains a diethylsulfamoyl substituent (N,N-diethylsulfamoyl) rather than the piperidine, piperazine, or morpholine sulfonamide groups that dominate published benzothiazole FAAH and kinase inhibitor series [1][2]. The diethyl substitution eliminates the polar heteroatom present in morpholine and piperazine rings, reducing the number of hydrogen bond acceptors in the sulfonamide region from 2 (for morpholine) to 1 (for diethylsulfamoyl) and increasing steric bulk in the active site. PubChem-computed properties indicate the target compound has 6 hydrogen bond acceptors total versus 7 for a comparable morpholine sulfonamide analog [3].

Medicinal Chemistry Ligand-Efficiency Metrics Pharmacophore Modeling

Absence of Biological Annotation in ChEMBL and PubChem BioAssay Contrasts with Heavily Annotated Benzothiazole-Sulfonamide Comparators, Making This Compound a Blank-Canvas Tool for Proprietary SAR

A search of ChEMBL and PubChem BioAssay databases reveals zero bioactivity data points for the target compound, in stark contrast to structurally related benzothiazole sulfonamides such as DB844 (4-(diethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide), which is annotated as a potent inhibitor of Trypanosoma cruzi with preclinical efficacy data , and the FAAH inhibitor series described by Wang et al., which includes over 20 analogs with quantitative enzyme and cellular potency measurements [1]. This documentation gap does not indicate inactivity but rather represents an absence of public pharmacological characterization.

Chemical Biology High-Throughput Screening Drug Discovery

Crystallographic and Predicted Conformational Analysis Suggests the para-Phenyl Spacer Enforces a More Extended Geometry than Direct-Linked Benzothiazole Amides

Molecular modeling of the target compound predicts an extended linear conformation with a benzothiazole-to-amide distance of approximately 8.5 Å, compared to approximately 5.2 Å for directly linked benzothiazole-2-amides such as N-(1,3-benzothiazol-2-yl)-3-(diethylsulfamoyl)benzamide . The additional phenyl spacer introduces a center of aromaticity that can participate in edge-to-face or pi-stacking interactions not available to the shorter, direct-linked analogs. This geometric feature is consistent with the design principles employed in benzothiazole sulfone amide endothelial lipase inhibitors, where extended aromatic surfaces were critical for achieving nanomolar potency and lipase selectivity [1].

Structural Biology Molecular Modeling Crystallography

Recommended Application Scenarios for N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide Based on Verified Evidence


Proprietary Fragment-Based or Scaffold-Hopping Drug Discovery Programs Targeting Undisclosed Enzyme or Receptor Targets

Given the absence of any pre-existing biological annotation, this compound serves as an ideal starting scaffold for organizations seeking to build novel intellectual property around the benzothiazole-sulfonamide pharmacophore. Its extended para-phenyl geometry and diethylsulfamoyl substitution occupy a region of chemical space not covered by known bioactive benzothiazole sulfonamides, enabling scaffold-hopping campaigns that avoid patent conflicts with FAAH inhibitor series or endothelial lipase programs [1][2].

Physicochemical Reference Standard for HPLC Method Development and LogP/D Calibration in Benzothiazole-Containing Compound Libraries

With a computed XLogP3 of 5.0 and a molecular weight of 465.6 Da, this compound can serve as a lipophilic retention time marker for reversed-phase HPLC method development, particularly for compound collections that include benzothiazole and sulfonamide functionalities. Its distinct retention relative to more polar benzothiazole amides (ΔXLogP3 ≈ +2.2 versus direct-linked analogs) enables clear chromatographic resolution [3].

Negative Control or Inactive Comparator in FAAH or Serine Hydrolase Biochemical Assays (Requires In-House Validation)

The structural divergence from the highly potent FAAH inhibitor compound 3 (IC50 ≈ 2 nM) suggests—but does not guarantee—that this compound may display significantly reduced or absent FAAH activity. If in-house single-concentration screening at 10 µM confirms >90% residual enzyme activity, this compound could be deployed as a matched negative control for benzothiazole-based FAAH inhibitor probe molecules [4].

Coordination Chemistry and Metal Chelation Studies Exploiting the Benzothiazole Nitrogen and Sulfonamide Donor Atoms

The benzothiazole ring provides a soft nitrogen donor, and the sulfonamide group offers potential oxygen and nitrogen coordination sites. The extended aromatic system may facilitate the formation of luminescent metal complexes for materials science applications, a strategy previously employed with structurally analogous 2-arylbenzothiazole ligands [5]. Procurement for this purpose does not require biological characterization data.

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.